molecular formula C16H22O B160363 1-Ethynyl-4-octyloxy-benzene CAS No. 137338-08-0

1-Ethynyl-4-octyloxy-benzene

Cat. No. B160363
M. Wt: 230.34 g/mol
InChI Key: FPXVPVOCRGJPMZ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-octyloxy-benzene is a chemical compound with the molecular formula C16H22O . It is a derivative of benzene, which is a cyclic hydrocarbon .


Synthesis Analysis

The synthesis of 1-Ethynyl-4-octyloxy-benzene involves several steps . The process begins with the esterification of 4-fluorophenol and 4-iodobenzoic acid, followed by etherification of 4-iodophenol and bromooctane. The target molecule is obtained from the coupling of the precursors with alkyne through the Sonogashira reaction of terminal alkyne with alkenyl halides catalyzed by Pd(0)/CuI .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-octyloxy-benzene is characterized by a benzene ring with an ethynyl group and an octyloxy group attached .


Chemical Reactions Analysis

1-Ethynyl-4-octyloxy-benzene can participate in various chemical reactions. For instance, it can be used in the synthesis of π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers .


Physical And Chemical Properties Analysis

1-Ethynyl-4-octyloxy-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 322.3±25.0 °C at 760 mmHg, and a flash point of 144.7±18.9 °C . It has a molar refractivity of 72.6±0.4 cm3, and its polarizability is 28.8±0.5 10-24 cm3 .

Scientific Research Applications

Application in Chemical Science

Summary of the Application

1-Ethynyl-4-octyloxy-benzene has been used in the synthesis of π-conjugated block polymers . These polymers have distinct optical properties and functionalities, which can be optimized through controlled synthesis .

Methods of Application or Experimental Procedures

The compound is used in a direct chain extension of one-handed helical poly (acyl methane), resulting in well-defined π-conjugated poly (acyl methane)-b-poly (phenylene ethynylene) copolymers . This process follows a living polymerization manner, which allows for the production of optically active block copolymers with controllable molar mass and low distribution .

Results or Outcomes

The block copolymerization induced chiral self-assembly simultaneously due to the one-handed helicity of the poly (acyl methane) block . This resulted in the formation of spherical nanoparticles, one-handed helices, and chiral micelles with controlled dimensions regarding the composition of the generated copolymers . Interestingly, the chiral assemblies exhibit clear circularly polarized luminescence with tunable handedness and a high dissymmetric factor .

Future Directions

The future directions for 1-Ethynyl-4-octyloxy-benzene could involve its use in the synthesis of optically active materials for applications in chirality resolution, asymmetric catalysis, and circularly polarized luminescence . Its potential applications in optical quantum information, data storage, and chirality sensing are particularly interesting .

properties

IUPAC Name

1-ethynyl-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-octyloxy-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KM Dawood, HM Hassaneen, HA Abdelhadi… - Journal of the Brazilian …, 2014 - SciELO Brasil
Sonogashira coupling of trimethylsilylacetylene with 4-alkyloxy-1-iodobenzenes gave 2-(4-(alkyloxy)phenyl)ethynyltrimethylsilanes which undergo deprotection via removal of TMS-…
Number of citations: 5 www.scielo.br
S Rondeau-Gagné, A Lafleur-Lambert… - New Journal of …, 2011 - pubs.rsc.org
Eight new ethynyl-bridged fullerene derivatives with different substituents (referred to as the “secondary group”) in the α-position relative to the alkyne have been prepared in order to …
Number of citations: 3 pubs.rsc.org
DS Rampon, FS Rodembusch… - Journal of the Brazilian …, 2010 - SciELO Brasil
A series of chalcogeno esters 1a, 6a and 6b have been synthesized in a straightforward manner. Polarized-light optical microscopy (POM) and differential scanning calorimetry (DSC) …
Number of citations: 38 www.scielo.br
DS Rampon, FS Rodembusch… - Journal of Materials …, 2010 - pubs.rsc.org
A simple and efficient procedure for the synthesis of a new class of selenoesters 4a and 4b was developed. Polarized-light optical microscopy (POM), differential scanning calorimetry (…
Number of citations: 111 pubs.rsc.org
A Soldera - researchgate.net
At the heart of molecular simulation, it is necessary to establish the link between the micro and macro scales. Statistical physics is the branch of science which provides tools to make …
Number of citations: 0 www.researchgate.net
A Tavares, PH Schneider, AA Merlo - 2009 - Wiley Online Library
A collection of 3,5‐disubstituted isoxazolines have been synthesized by 1,3‐dipolar [3+2] cycloaddition reactions. Some isoxazolines were selected and transformed into liquid crystals. …
S Rondeau-Gagné, C Curutchet, F Grenier… - Tetrahedron, 2010 - Elsevier
A new series of soluble C 60 derivatives for organic electronic application has been synthesized by ethynylation reaction using different electron-donating and electron-withdrawing …
Number of citations: 34 www.sciencedirect.com
林芳樹 - 理工学研究所紀要, 2014 - ritsumei.ac.jp
線形計画法とは, 限られた資源を分配し, 利益の最大化・費用の最小化・投資収益率の最大化・時間の最適配分などを目指す方法であり, この問題を解決するためにシンプレックス法が適用されること…
Number of citations: 2 www.ritsumei.ac.jp

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